1-(2,6-Dichlorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

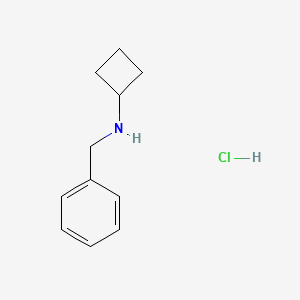

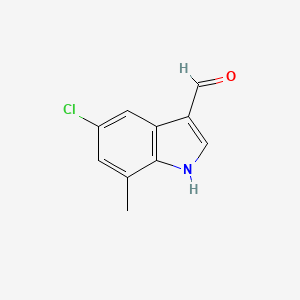

“1-(2,6-Dichlorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1394838-53-9 . It has a molecular weight of 226.53 . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound is usually in a solid or liquid physical form .

Molecular Structure Analysis

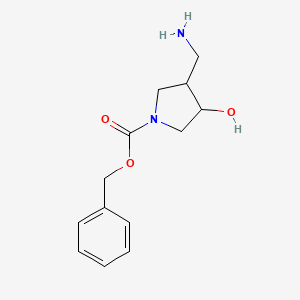

The IUPAC name for this compound is “1-(2,6-dichlorophenyl)ethanamine hydrochloride” and its InChI code is "1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H" . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound “1-(2,6-Dichlorophenyl)ethanamine hydrochloride” is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is usually in a solid or liquid physical form .

Scientific Research Applications

Biocidal and Corrosion Inhibiting Properties

1-(2,6-Dichlorophenyl)ethanamine hydrochloride demonstrates significant promise as a multifunctional biocide with corrosion inhibition capabilities. Walter and Cooke (1997) explored the use of 2-(Decylthio)ethanamine hydrochloride, a related compound, in cooling water systems, noting its effectiveness against bacteria, fungi, and algae, as well as its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Antiamoebic Activity

The compound has been studied for its antiamoebic properties. Zaidi et al. (2015) synthesized a series of chalcones bearing N-substituted ethanamine, preceded by the reaction of 2-chloro N-substituted ethanamine hydrochloride, showing notable activity against the HM1: IMSS strain of Entamoeba histolytica (Zaidi et al., 2015).

Synthesis and Characterization

In synthetic chemistry, 1-(2,6-Dichlorophenyl)ethanamine hydrochloride plays a crucial role. Çelik et al. (2011) detailed the synthesis and characterization of a novel Schiff base ligand derived from this compound. Their study highlights the compound's versatility in the preparation of complex organic structures (Çelik et al., 2011).

Enantioselective Synthesis in Drug Development

The compound's role in drug synthesis, particularly in achieving high enantioselectivity, is significant. Zhu et al. (2015) demonstrated its use in the novel synthesis of the antiobesity drug lorcaserin hydrochloride, highlighting its application in producing drugs with high purity and enantioselectivity (Zhu et al., 2015).

Biotransformation in Drug Synthesis

Another application lies in biotransformation processes for drug synthesis. Miao et al. (2019) utilized a strain of Acinetobacter sp. for the biocatalysis of a related compound, showcasing the role of biological systems in the synthesis of pharmaceutical intermediates (Miao et al., 2019).

Safety and Hazards

properties

IUPAC Name |

1-(2,6-dichlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWKCUFYMDZATP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725487 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dichlorophenyl)ethanamine hydrochloride | |

CAS RN |

172699-35-3 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B599815.png)